molecular formula C10H10F3NO2 B556743 2-(Trifluoromethyl)-D-phenylalanine CAS No. 130930-49-3

2-(Trifluoromethyl)-D-phenylalanine

Cat. No. B556743
CAS RN: 130930-49-3
M. Wt: 233.19 g/mol
InChI Key: IOABLDGLYOGEHY-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The trifluoromethyl group is a functional group that has the formula -CF3 . It’s derived from the methyl group (which has the formula -CH3) by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds .


Synthesis Analysis

A new and efficient method is developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .


Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .


Physical And Chemical Properties Analysis

Trifluoromethyl iodide is a chemical compound with a molecular weight of 195.91 g/mol. It is a colorless and odorless gas at room temperature. Trifluoromethyl iodide has a melting point of -110°C (-166°F) and a boiling point of -22.5°C (-8.5°F). Its physical state is that of a gas, and it has a vapor pressure of 78.4 psia at 25°C (77°F) .

Scientific Research Applications

  • Protein Labeling and Structure Studies : 2-(Trifluoromethyl)-D-phenylalanine is used for site-specific labeling of proteins, facilitating their functional investigations. Its incorporation into proteins can be used as a sensitive probe for studying protein folding and unfolding through 19F NMR spectroscopy, enhancing our understanding of protein structure and dynamics (Wang et al., 2013). Additionally, it aids in characterizing protein structure and reactivity, particularly in enzymes, as demonstrated by Jackson et al., who utilized 19F NMR for monitoring conformational changes in proteins (Jackson et al., 2007).

  • Biosynthesis and Metabolic Studies : Phenylalanine, including its derivatives, plays a central role in primary and secondary metabolism in plants. Pascual et al. reviewed the biosynthesis and metabolic utilization of phenylalanine in conifer trees, which is crucial for understanding carbon channeling and nitrogen recycling mechanisms in plant growth and development (Pascual et al., 2016).

  • Materials Science Applications : Phenylalanine derivatives, such as this compound, have been used in the design and synthesis of low-molecular-weight gelators. These gelators can form supramolecular gels with applications ranging from drug delivery to environmental cleanup, as highlighted by Das et al. (Das et al., 2017).

  • Electrochemical Applications : Phenylalanine derivatives are also significant in electroanalysis. Dinu and Apetrei provided an overview of electrochemical sensors and biosensors used for detecting phenylalanine, indicating the importance of these compounds in monitoring health conditions such as phenylketonuria (Dinu & Apetrei, 2020).

  • Enantioselective Recognition : A study by Zhang et al. demonstrated the use of a chiral fluorescent sensor based on H8-BINOL for high enantioselective recognition of D- and L-phenylalanine, which can be crucial for differentiating optical isomers in pharmaceuticals (Zhang et al., 2022).

  • Genetic Studies and Biotechnology Development : Baldini et al. explored the genetic aspects of phenylalanine through the mischarging of Escherichia coli tRNAPhe with a phenylalanine analogue, contributing to the understanding of protein synthesis and genetic manipulation (Baldini et al., 1988).

Mechanism of Action

Target of Action

It’s known that trifluoromethyl group-containing drugs have been found to exhibit numerous pharmacological activities

Mode of Action

The trifluoromethyl group is known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This suggests that the trifluoromethyl group in 2-(Trifluoromethyl)-D-phenylalanine could play a significant role in its interaction with its targets.

Biochemical Pathways

It’s known that fluorinated drugs can significantly affect pharmaceutical growth . More research is needed to elucidate the specific biochemical pathways influenced by this compound.

Pharmacokinetics

A study on a similar compound, [18f]sdm-18, showed that the modification of the imidazole moiety with a trifluoromethyl group resulted in faster kinetics for tracer uptake . This suggests that this compound might also exhibit similar pharmacokinetic properties.

Result of Action

It’s known that fluorinated drugs can exhibit various pharmacological activities . More research is needed to understand the specific molecular and cellular effects of this compound.

Action Environment

It’s known that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This suggests that the trifluoromethyl group in this compound could play a significant role in its interaction with environmental factors.

Safety and Hazards

When handling chemicals with a trifluoromethyl group, it’s important to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with skin, eyes, and clothing .

Future Directions

The growing interest in PISA is certainly reflected in the increasing number of publications over the past few years, and in this review, we aim to summarize these recent advances in the emerging aspects of RAFT-mediated PISA .

properties

IUPAC Name

(2R)-2-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOABLDGLYOGEHY-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426491
Record name 2-(Trifluoromethyl)-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130930-49-3
Record name 2-(Trifluoromethyl)-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trifluoromethyl)-D-phenylalanine
Reactant of Route 2
2-(Trifluoromethyl)-D-phenylalanine
Reactant of Route 3
2-(Trifluoromethyl)-D-phenylalanine
Reactant of Route 4
2-(Trifluoromethyl)-D-phenylalanine
Reactant of Route 5
2-(Trifluoromethyl)-D-phenylalanine
Reactant of Route 6
2-(Trifluoromethyl)-D-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.